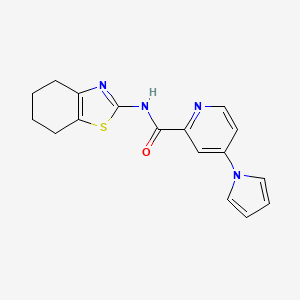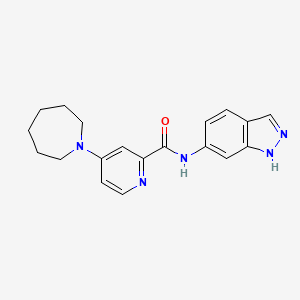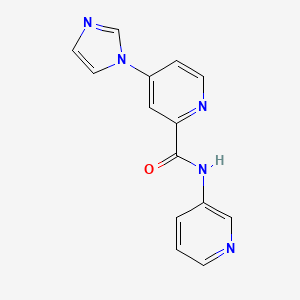![molecular formula C13H24N2O2S B6506234 ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate CAS No. 1421474-99-8](/img/structure/B6506234.png)
ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The carboxylate group is a common functional group in organic chemistry, often involved in various chemical reactions.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine behaves like a secondary amine, undergoing various reactions such as the Leuckart–Wallach and Mannich reactions .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . Its physical and chemical properties can be significantly altered by the addition of different functional groups.Scientific Research Applications
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Human Diseases: Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been reported in the literature .
Selective Androgen Receptor Modulators (SARMs): 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Antiviral Activity: Ethyl 1H-indole-3-carboxylates also showed anti-viral activity in Huh-7.5 cells . Compound 4-((3-(ethoxycarbonyl)-1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-indol-2-yl)methyl)benzenesulfinate was the most active compound at low concentration against hepatitis C virus (HCV) .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Safety and Hazards
Future Directions
The development of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . The introduction of different functional groups, such as the carboxylate group in your compound, could lead to new compounds with unique properties and potential therapeutic applications.
properties
IUPAC Name |
ethyl 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-2-17-13(16)15-8-5-9-18-11-12(15)10-14-6-3-4-7-14/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUJKBAITSCXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCSCC1CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-fluorophenyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B6506164.png)
![2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B6506178.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)



![methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate](/img/structure/B6506223.png)
![4-phenylmethanesulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B6506224.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506237.png)
![4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B6506242.png)
![2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one](/img/structure/B6506250.png)
![4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506253.png)
![1-{3-[(morpholin-4-yl)methyl]-1,4-thiazepan-4-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6506260.png)